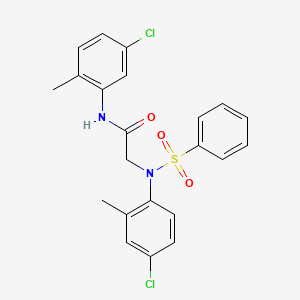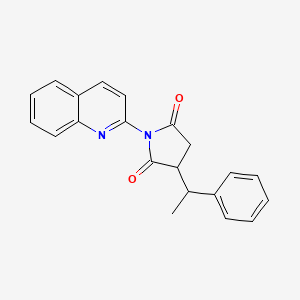
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, also known as BDPP, is a synthetic compound that belongs to the family of pyrazole derivatives. It has been extensively studied for its potential in various scientific research applications, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to improve cognitive function by inhibiting the activity of AChE.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its high potency and selectivity. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a valuable tool for studying their functions. However, one of the limitations of using 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine in lab experiments is its potential toxicity. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine. One area of focus is the development of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine analogs with improved potency and selectivity. Another area of focus is the investigation of the mechanism of action of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly its interactions with target enzymes and signaling pathways. Additionally, there is a need for further research on the potential therapeutic applications of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine, particularly in the treatment of neurodegenerative diseases and cancer.
Synthesis Methods
The synthesis of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves the reaction of 3,4-dimethoxybenzaldehyde, benzylamine, phenylhydrazine, and phenylacetic acid in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The purity and yield of 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can be improved by using various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential in various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have anticancer, anti-inflammatory, and antifungal activities. 3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine has also been studied for its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
5-benzyl-4-(3,4-dimethoxyphenyl)-2-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-28-21-14-13-18(16-22(21)29-2)23-20(15-17-9-5-3-6-10-17)26-27(24(23)25)19-11-7-4-8-12-19/h3-14,16H,15,25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIOCRKAXPEEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N(N=C2CC3=CC=CC=C3)C4=CC=CC=C4)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5090928.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B5090933.png)
![6-{3-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5090944.png)
![4-[(3-cyanophenoxy)methyl]benzoic acid](/img/structure/B5090946.png)
![4-methyl-3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5090951.png)

![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)


![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)
![1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5090994.png)
![7-(2,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091018.png)

![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)